L-Alanine hydrochloride

Catalog No.
S1894148
CAS No.
6003-05-0
M.F
C3H8ClNO2
M. Wt
125.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Alanine hydrochloride

CAS Number

6003-05-0

Product Name

L-Alanine hydrochloride

IUPAC Name

(2S)-2-aminopropanoic acid;hydrochloride

Molecular Formula

C3H8ClNO2

Molecular Weight

125.55 g/mol

InChI

InChI=1S/C3H7NO2.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H/t2-;/m0./s1

InChI Key

ILYVXUGGBVATGA-DKWTVANSSA-N

SMILES

CC(C(=O)O)N.Cl

Canonical SMILES

CC(C(=O)O)N.Cl

Isomeric SMILES

C[C@@H](C(=O)O)N.Cl

L-Alanine hydrochloride is the salt form of the proteinogenic amino acid L-alanine, supplied as a white crystalline powder. Its primary procurement-relevant attributes are its significantly enhanced water solubility and the inherent acidity of its aqueous solutions compared to the zwitterionic L-alanine free base. [REFS-1, REFS-2] These properties make it a preferred choice for specific applications in chemical synthesis, formulation, and biotechnology where pH control and high concentration are critical process parameters.

Direct substitution of L-Alanine hydrochloride with its free amino acid form (L-Alanine) or its racemic mixture (DL-Alanine hydrochloride) can lead to process failure or undesirable outcomes. Substituting with L-Alanine fundamentally alters the solubility and the pH of the system, impacting reaction rates, formulation stability, and material handling. [1] Substitution with the racemic form introduces the D-enantiomer, which is unacceptable in stereospecific synthesis where the compound is used as a chiral starting material, potentially leading to incorrect product formation or significant purification challenges. [2]

Enhanced Aqueous Solubility for Concentrated Stock Solutions and Formulations

As the hydrochloride salt, this compound overcomes the solubility limitations of the zwitterionic free amino acid. While L-Alanine has a defined solubility of 166.5 g/L in water at 25 °C, L-Alanine hydrochloride is characterized by its high solubility, a key feature for preparing concentrated stock solutions without requiring large solvent volumes or heating. [REFS-1, REFS-2]

Evidence DimensionAqueous Solubility
Target Compound DataHigh; significantly greater than the free amino acid form.
Comparator Or BaselineL-Alanine (free amino acid): 166.5 g/L
Quantified DifferenceEnables solution concentrations not achievable with the free form under the same conditions.
ConditionsAqueous solution at 25 °C

This allows for the preparation of high-concentration, low-volume stock solutions, streamlining workflows and avoiding solubility-limited processes common with the free amino acid.

Predictable Acidity for pH-Sensitive Synthesis and Buffer Formulation

L-Alanine hydrochloride in solution provides a distinctly acidic environment due to the protonated amine group and the pKa of the carboxyl group (~2.34). [1] This contrasts sharply with the free L-Alanine, which forms a near-neutral solution with a pH between 5.5 and 7.0 for a 5% solution. [2] This property allows L-Alanine hydrochloride to serve as both a reactant and a pH controller.

Evidence DimensionpH of Aqueous Solution
Target Compound DataAcidic (pKa of carboxyl group ~2.34)
Comparator Or BaselineL-Alanine (50 g/L solution): pH 5.5–7.0
Quantified DifferenceProvides a controlled acidic environment versus a near-neutral zwitterionic solution.
ConditionsAqueous solution at room temperature

This is critical for pH-sensitive reactions where an acidic medium is required, for formulating specific acidic buffers, or in peptide synthesis where it can be used directly after deprotection steps.

Guaranteed Enantiopurity for Asymmetric Synthesis and Chiral Applications

This compound provides a source of the pure L-enantiomer, which is essential for its use as a chiral building block in pharmaceuticals and other advanced materials. [1] In contrast, a racemic substitute like DL-Alanine hydrochloride contains an equal amount of the undesired D-enantiomer. Using the racemate in a stereospecific reaction would result in a mixture of diastereomers that are often difficult and costly to separate, reducing the yield of the target molecule.

Evidence DimensionEnantiomeric Composition
Target Compound DataEnantiopure L-form ((S)-2-aminopropanoic acid hydrochloride)
Comparator Or BaselineDL-Alanine Hydrochloride (Racemic 50/50 mixture of L- and D-forms)
Quantified Difference100% L-enantiomer vs. 50% L-enantiomer
ConditionsApplications requiring stereochemical control.

It is essential for any application where stereochemistry dictates biological activity or reaction outcome, preventing yield loss and contamination with undesired stereoisomers.

Defined Thermal Decomposition Profile for Process Control

L-Alanine hydrochloride exhibits a distinct thermal decomposition temperature around 204 °C. [1] This is a lower onset temperature compared to the free amino acid L-Alanine, which begins to decompose at approximately 226 °C. [2] This well-defined thermal limit is a critical parameter for any process involving heating, such as drying, melt-processing, or high-temperature reactions.

Evidence DimensionOnset of Thermal Decomposition
Target Compound Data~204 °C
Comparator Or BaselineL-Alanine (free amino acid): Onset at 225.96 °C
Quantified Difference~22 °C lower decomposition onset than the free amino acid.
ConditionsThermogravimetric Analysis (TGA) or similar heating studies.

This value defines the upper temperature limit for processing, drying, or formulation steps, ensuring compound integrity and preventing the generation of degradation-related impurities.

Precursor in Stereospecific Pharmaceutical Synthesis

Used as an enantiopure starting material for synthesizing complex chiral molecules, where retaining the original chirality is essential for the final product's biological activity and regulatory approval. [1]

Formulation of High-Concentration, pH-Controlled Aqueous Solutions

Ideal for preparing concentrated, acidic stock solutions for use in cell culture media, biochemical buffers, or as a soluble reactant source in aqueous-phase organic synthesis, where the free amino acid would be solubility-limited. [2]

Component in Solution-Phase Peptide Synthesis

Serves as a readily soluble source of the L-alanine residue in stepwise peptide synthesis, particularly where the acidic nature of the hydrochloride can neutralize basic reagents used in coupling or deprotection steps. [3]

Sequence

A

Other CAS

6003-05-0

Dates

Last modified: 08-16-2023

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